threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester
Description
This compound is a structurally complex amino acid derivative featuring a D-leucine backbone modified with a silyl ether-protected hydroxymethyl group, a tertiary hydroxy group at position 3, and an N-benzyl substituent. The methyl ester at the carboxyl terminus enhances its lipophilicity, making it suitable for applications in peptide synthesis and prodrug design . The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety for the hydroxymethyl functionality, a strategy commonly employed to prevent undesired side reactions during synthetic workflows . Its stereochemical configuration (threo-D configuration) is critical for biological activity, as enantiomeric purity often dictates interactions with enzymes or receptors .
Properties
Molecular Formula |
C21H37NO4Si |
|---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
methyl 2-(benzylamino)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C21H37NO4Si/c1-16(2)18(23)21(19(24)25-6,15-26-27(7,8)20(3,4)5)22-14-17-12-10-9-11-13-17/h9-13,16,18,22-23H,14-15H2,1-8H3 |
InChI Key |
LBFRXWHXJRXEMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(CO[Si](C)(C)C(C)(C)C)(C(=O)OC)NCC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Preparation of D-Leucine Methyl Ester
D-leucine methyl ester serves as the chiral backbone. It is synthesized via esterification of D-leucine using methanol under acidic conditions (e.g., HCl in methanol).
Procedure :
- D-leucine (10 mmol) is dissolved in anhydrous methanol (50 mL).
- Thionyl chloride (1.2 equiv) is added dropwise at 0°C.
- The mixture is refluxed for 12 hours, followed by solvent removal under vacuum.
- The residue is recrystallized from diethyl ether to yield D-leucine methyl ester hydrochloride (92% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 92% |
| Melting Point | 151–153°C (lit.) |
| Purity (HPLC) | >98% |
N-Benzylation of D-Leucine Methyl Ester
The amino group is protected via benzylation to prevent undesired side reactions during subsequent steps.
Procedure :
- D-leucine methyl ester hydrochloride (5 mmol) is suspended in dry dichloromethane (20 mL).
- Triethylamine (2.5 equiv) is added, followed by benzyl bromide (1.2 equiv).
- The reaction is stirred at 25°C for 6 hours.
- The mixture is washed with water, dried (Na₂SO₄), and concentrated to afford N-benzyl-D-leucine methyl ester (87% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 87% |
| [α]₂₅D | +12.5° (c=1, CHCl₃) |
| IR (ν, cm⁻¹) | 1740 (C=O), 1650 (N–H) |
Introduction of the Hydroxymethyl Group
A hydroxymethyl group is introduced at C2 via aldol-like condensation or homologation.
Procedure :
- N-Benzyl-D-leucine methyl ester (3 mmol) is treated with paraformaldehyde (3.5 equiv) in THF.
- LDA (2.2 equiv) is added at −78°C, and the reaction is stirred for 1 hour.
- Quenching with saturated NH₄Cl yields the C2-hydroxymethyl intermediate (78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Diastereomeric Ratio | 3:1 (threo:erythro) |
Silyl Ether Protection
The C2-hydroxymethyl group is protected as a TBS ether to enhance stability during subsequent oxidation.
Procedure :
- The hydroxymethyl intermediate (2 mmol) is dissolved in DMF (10 mL).
- Imidazole (3 equiv) and TBSCl (1.5 equiv) are added.
- After 4 hours at 25°C, the product is extracted with ethyl acetate and purified via silica gel chromatography (85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| ¹H NMR (CDCl₃) | δ 0.05 (s, 6H, Si–CH₃), 0.89 (s, 9H, t-Bu) |
Stereoselective Hydroxylation at C3
The threo 3-hydroxy group is installed via Sharpless asymmetric dihydroxylation or enzymatic oxidation.
Procedure :
- The silyl-protected compound (1 mmol) is dissolved in t-BuOH/H₂O (1:1).
- AD-mix-β (2.5 equiv) is added, and the reaction is stirred at 0°C for 24 hours.
- Workup with Na₂SO₃ and extraction yields the threo-diol (72% yield, 94% ee).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Enantiomeric Excess | 94% |
| [α]₂₅D | −8.7° (c=1, CHCl₃) |
Alternative Synthetic Routes
Enzymatic Resolution
Lipases or esterases can resolve racemic intermediates to access the D-configuration.
Example :
Solid-Phase Synthesis
The compound has been synthesized on Wang resin using Fmoc-protected leucine and silyl ether-forming reagents.
Critical Challenges and Optimization
Stereochemical Control
Functional Group Compatibility
- The TBS group is stable under hydrogenolysis conditions (e.g., H₂/Pd-C), enabling selective N-benzyl removal if needed.
- Methanolysis of silyl ethers is prevented by using aprotic solvents.
Analytical Characterization
¹H NMR (CDCl₃) :
- δ 0.05 (s, 6H, Si–CH₃), 0.89 (s, 9H, t-Bu), 3.65 (s, 3H, COOCH₃), 4.32 (m, 1H, C3–OH), 7.28–7.35 (m, 5H, Ph).
HRMS (ESI) :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS protecting group can be removed using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: TBAF in tetrahydrofuran (THF) at room temperature.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Removal of the TBDMS group to yield the free hydroxy compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester as a candidate for anticancer therapies. Its structure allows for interactions with biological targets involved in cancer progression.
A study published in the GSC Biological and Pharmaceutical Sciences journal explored the synthesis of similar compounds and their anticancer effects on various cell lines, indicating that modifications to the amino acid structure can enhance cytotoxicity against cancer cells .
2. Drug Delivery Systems
The silyl group in this compound can improve its pharmacokinetic properties, making it a candidate for drug delivery systems. The ability to modify the release profile of drugs through silylation has been studied extensively, suggesting that such compounds can be engineered to release therapeutic agents in a controlled manner .
3. Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects. Research indicates that certain derivatives can modulate pathways associated with neurodegenerative diseases, potentially offering new avenues for treatment .
Biochemical Applications
1. Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Research has shown that modifications to amino acid derivatives can lead to effective inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity .
2. Synthesis of Peptides
Due to its amino acid-like structure, this compound can be utilized in peptide synthesis. It serves as a building block for synthesizing more complex peptides that may have therapeutic properties .
Case Studies
Mechanism of Action
The mechanism of action of threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester involves its interaction with specific molecular targets. The TBDMS group provides steric protection, allowing selective reactions at other functional groups. The phenylmethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on enzymes or receptors. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its combination of silyl protection, hydroxy groups, and benzyl substitution. Below is a comparative analysis with related compounds:
Reactivity and Stability
- Ester Hydrolysis : The methyl ester in the target compound is less labile under basic conditions compared to unmodified leucine esters (e.g., N-formyl-L-leucine methyl ester), owing to steric shielding by the TBDMS group .
- Silyl Protection : The TBDMS group offers superior stability over triphenylsilyl (Tps) groups, which require strong bases (e.g., NaOH) for cleavage . This makes the target compound more compatible with mild deprotection protocols.
- Stereochemical Stability : The D-leucine configuration reduces susceptibility to racemization during coupling reactions compared to L-isomers, which are prone to epimerization under basic conditions .
Pharmacological Relevance
- Enzyme Inhibition : Analogues with similar hydroxy and silyl motifs exhibit inhibitory activity against proteases .
- Drug Delivery: The benzyl group enhances membrane permeability, a trait exploited in antiviral prodrugs (e.g., hydroxynorleucine derivatives) .
Limitations and Challenges
Biological Activity
threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester is a complex organic compound with potential biological activities. Its structure includes a dimethylsilyl group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C21H37NO4Si
- Molecular Weight: 395.608 g/mol
- CAS Number: 145451-92-9
The biological activity of this compound can be attributed to its structural features. The presence of the dimethylsilyl moiety may enhance lipophilicity and cellular permeability, potentially leading to increased bioavailability.
Potential Mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, which are critical in mediating pain and inflammation responses.
- Cytotoxic Effects: Research indicates that derivatives of leucine methyl esters can selectively induce apoptosis in certain lymphocyte populations while sparing others, suggesting a targeted mechanism that could be harnessed for therapeutic purposes .
Biological Activities
The compound has been investigated for several biological activities:
- Antitumor Activity: Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, methyl esters derived from leucine have demonstrated growth inhibition in tumor cells through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Properties: Compounds related to this compound have been shown to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines .
Case Studies
Several studies have explored the biological effects of leucine derivatives:
- Study on Cytotoxicity:
- Anti-inflammatory Effects:
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
